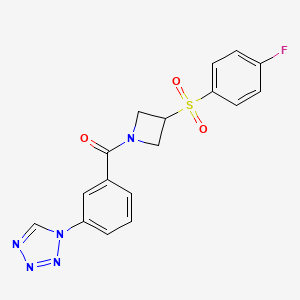

(3-(1H-Tetrazol-1-yl)phenyl)(3-((4-Fluorphenyl)sulfonyl)azetidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14FN5O3S and its molecular weight is 387.39. The purity is usually 95%.

BenchChem offers high-quality (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische und pharmazeutische Anwendungen

Tetrazol und seine Derivate spielen eine sehr wichtige Rolle in der medizinischen und pharmazeutischen Anwendung . Sie werden häufig bei der Synthese verschiedener Medikamente aufgrund ihrer biologischen Aktivität verwendet .

Umweltfreundliche Synthese

Die Synthese von Tetrazolderivaten kann auf umweltfreundliche Weise erfolgen, z. B. durch die Verwendung von Wasser als Lösungsmittel, moderate Bedingungen, ungiftige, einfache Extraktionen, einfache Einrichtung, niedrige Kosten usw. mit guten bis sehr guten Ausbeuten .

Industrielle Anwendungen

Verbindungen, die Tetrazol-Einheiten enthalten, werden in industriellen Anwendungen wie Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmitteln eingesetzt .

Entzündungshemmende Aktivität

Polynukleare heterozyklische Verbindungen, die Tetrazolyleinheiten enthalten, sind vielversprechende COX-1- und COX-2-Inhibitoren, die eine entzündungshemmende Aktivität zeigen, die mit der bekannter Medikamente vergleichbar ist .

Biomedizinische Forschung

Tetrazolderivate sind als Metallkomplexe wirksam, die auch in der biomedizinischen Forschung verwendet werden . Sie können als Co-Liganden für Kupfer-π-Komplexe verwendet werden .

Krebsforschung

Tetrazole wurden für die Transannulationsreaktion zur Synthese von kondensierten Pyrimidinonen für die Krebsforschung verwendet . Einige neu synthetisierte Derivate wurden auf ihre in-vitro-Zellviabilität/zytotoxische Studien an der humanen Brustkrebszelllinie (MCF-7) untersucht .

Biologische Aktivität

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone , also known by its CAS number 1797303-15-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14FN5O3S , with a molecular weight of 387.39 g/mol . The structure incorporates a tetrazole ring, which is known for contributing to various biological activities, alongside a sulfonamide moiety that enhances its pharmacological profile.

Antimicrobial Activity

Preliminary studies indicate that compounds containing tetrazole rings exhibit significant antimicrobial properties . The presence of the sulfonyl group may enhance the compound's efficacy against bacterial strains. For instance, similar tetrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .

Anti-inflammatory Properties

Research has suggested that tetrazole derivatives can modulate inflammatory pathways. The compound's ability to interact with enzymes involved in inflammation could lead to therapeutic applications in treating inflammatory diseases. Molecular docking studies may provide insights into its binding affinity with specific targets related to inflammation.

Anticancer Potential

The structural features of (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone suggest potential anticancer activity . Compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Further investigation into this compound's mechanism of action could reveal its effectiveness against various cancer types .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including those with sulfonamide functionalities. Results indicated that these compounds exhibited significant inhibition against multiple bacterial strains, supporting the hypothesis that (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone may possess similar properties .

In Vivo Studies on Anti-inflammatory Effects

In vivo models have demonstrated the anti-inflammatory effects of compounds containing tetrazole rings. For example, a derivative was shown to reduce edema and inflammatory markers in animal models, suggesting that our compound could also exhibit such effects through similar pathways.

The biological activity of (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial resistance.

- Receptor Binding : Its structure allows for potential binding to receptors that mediate pain and inflammation.

- Reactive Oxygen Species Modulation : Similar compounds have been noted to influence oxidative stress levels, which can impact cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(4-Fluorophenyl)-1H-tetrazole | Fluorinated phenyl group | Antimicrobial | Lacks sulfonamide linkage |

| 2-Amino-thiazole derivatives | Thiazole ring | Anticancer | Different heterocyclic core |

| Trifluoromethyl-substituted phenols | Trifluoromethyl group | Antioxidant | Simpler structure without tetrazole |

The unique combination of the tetrazole ring and sulfonamide functionality in (3-(1H-tetrazol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone distinguishes it from other compounds, potentially contributing to its unique biological profile.

Eigenschaften

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O3S/c18-13-4-6-15(7-5-13)27(25,26)16-9-22(10-16)17(24)12-2-1-3-14(8-12)23-11-19-20-21-23/h1-8,11,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYKUXRIMLKZMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.